Superior BLT2 Agonist Potency of CAY10583 Compared to the Endogenous Ligand LTB4
CAY10583 activates the BLT2 receptor with significantly greater potency than the endogenous ligand leukotriene B4 (LTB4). The EC50 of CAY10583 for BLT2 is 20 nM, compared to an EC50 of 170 nM for LTB4 under the same conditions [1]. This 8.5-fold increase in potency makes CAY10583 a superior tool for studying BLT2 activation at lower, potentially more physiologically relevant concentrations.
| Evidence Dimension | EC50 for BLT2 receptor activation |
|---|---|
| Target Compound Data | EC50 = 20 nM |
| Comparator Or Baseline | Leukotriene B4 (LTB4), EC50 = 170 nM |
| Quantified Difference | CAY10583 is 8.5-fold more potent |
| Conditions | Cell-based assay in CHO cells expressing BLT2, measuring intracellular calcium increase |
Why This Matters
This quantifies CAY10583's superior potency, confirming it as a more sensitive and efficient activator of the BLT2 pathway compared to the endogenous ligand, which is crucial for experimental design and cost-effective use.
- [1] Iizuka, Y., Yokomizo, T., Terawaki, K., et al. Characterization of a mouse second leukotriene B4 receptor, mBLT2. BLT2-dependent ERK activation and cell migration of primary mouse keratinocytes. The Journal of Biological Chemistry 280(26), 24816-24823 (2005). View Source
